

X-ray crystallography of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride derivatives

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Compound of Interest

Compound Name: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

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A Comparative Guide to the Crystallography of Benzenesulfonamide Derivatives

Note to the Reader: Extensive searches for published X-ray crystallographic data on **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride** and its direct derivatives did not yield specific experimental results. However, a wealth of data exists for the closely related and structurally significant class of 4-methylbenzenesulfonamide derivatives. This guide provides a comparative analysis of these compounds to illustrate the principles of their crystallographic characterization, in line with the requested format and technical requirements.

This guide presents a comparative overview of the single-crystal X-ray diffraction data for several N-substituted 4-methylbenzenesulfonamide derivatives. The objective is to offer researchers a clear comparison of their structural parameters, supported by detailed experimental protocols and workflow visualizations.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for three distinct derivatives of 4-methylbenzenesulfonamide, providing a basis for comparing their solid-state structures. These

substitutions on the sulfonamide nitrogen lead to notable differences in their crystal packing and molecular conformation.

Parameter	Derivative 1: N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]	Derivative 2: 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide[2]	Derivative 3: 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[3]
Chemical Formula	<chem>C17H19NO2S</chem>	<chem>C15H15NO3S</chem>	<chem>C15H17NO2S</chem>
Molecular Weight	301.40 g/mol	289.34 g/mol	291.38 g/mol
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pna2 ₁	P2 ₁ /c	P2 ₁
Unit Cell Dimensions	a = 18.6919(18) Å b = 10.5612(10) Å c = 8.1065(8) Å α = β = γ = 90°	a = 23.800(3) Å b = 5.8518(7) Å c = 21.027(3) Å β = 93.51(1)°	a = 9.1776(5) Å b = 5.8118(3) Å c = 14.2887(8) Å β = 104.991(3)°
Volume (V)	1600.3(3) Å ³	2923.0(7) Å ³	736.83(7) Å ³
Molecules per Cell (Z)	4	8	2
Key Torsion Angle	C1-S1-N1-C11 = 84.2(2)°	C-SO ₂ -NH-C(O) = 62.0(2)°	C1-S1-N1-C8 = 57.9(2)°
R-factor (R1)	0.0428	Not specified	0.035
Data Collection Temp.	173.15 K	299 K	296 K

Experimental Protocols

The methodologies for synthesis and crystallographic analysis are crucial for reproducibility and comparison. The following are generalized protocols based on the cited literature.

2.1 Synthesis of N-Substituted 4-Methylbenzenesulfonamides[1][3]

- Reaction Setup: 4-Methylbenzenesulfonyl chloride is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane.

- Amine Addition: The desired primary or secondary amine (e.g., 4-methylbenzylamine) is added dropwise to the stirring solution.
- Base Addition: An aqueous solution of a base, such as potassium carbonate, or an organic base like pyridine is added to act as a hydrochloric acid scavenger.
- Reaction: The mixture is stirred at room temperature for a period ranging from several hours to 24 hours to ensure the completion of the nucleophilic substitution reaction.
- Workup: The reaction mixture is acidified (e.g., with HCl), and the product is extracted into an organic solvent like dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene) to yield single crystals suitable for X-ray diffraction.

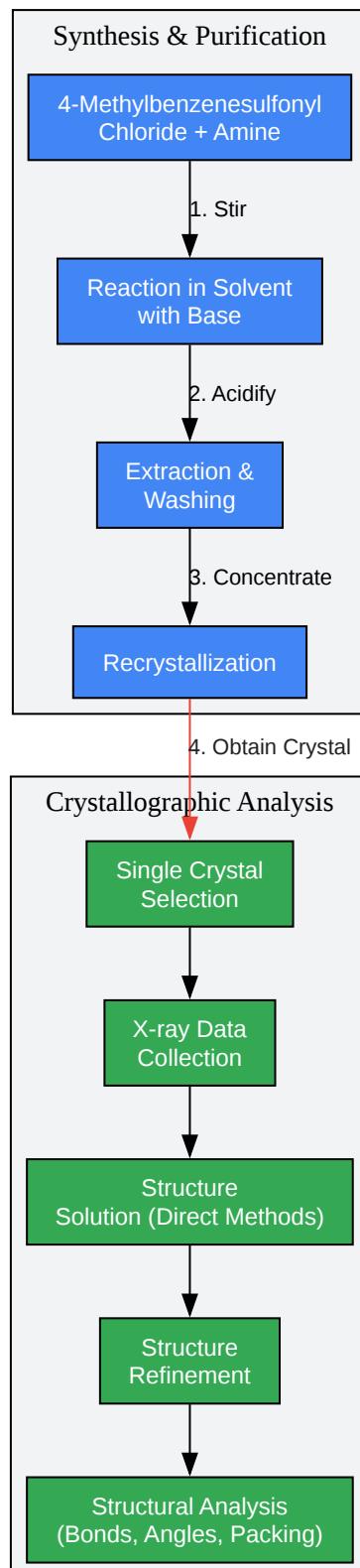
2.2 Single-Crystal X-ray Diffraction[\[1\]](#)

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: Data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source, typically $\text{MoK}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$). The data collection is often performed at a low temperature (e.g., 173 K) to minimize thermal vibrations.
- Data Reduction: The collected diffraction data frames are integrated and corrected for Lorentz and polarization effects.
- Structure Solution: The crystal structure is solved using direct methods with software packages like SHELXS. This step determines the initial positions of the atoms in the asymmetric unit.
- Structure Refinement: The structural model is refined by full-matrix least-squares on F^2 using software like SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

- Data Validation: The final refined structure is validated using tools like PLATON and checked against the Crystallographic Information File (CIF) standard.

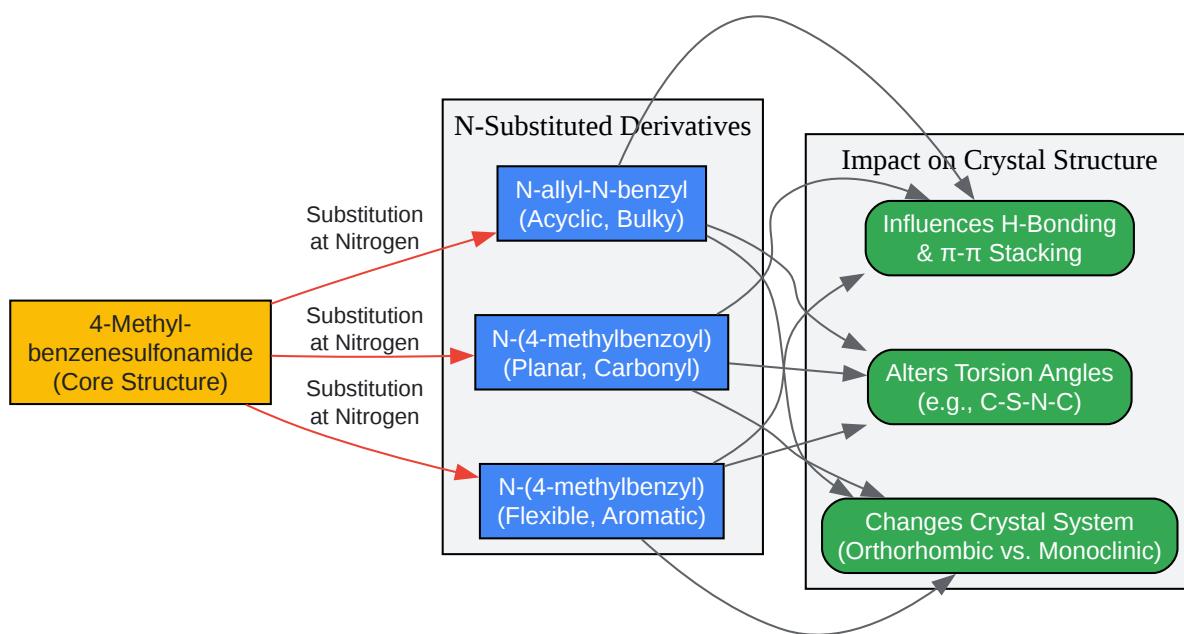
Visualized Workflows and Relationships

Visual diagrams help clarify complex processes and structural relationships. The following diagrams were generated using the Graphviz DOT language to adhere to the specified formatting requirements.



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Caption: Experimental workflow from synthesis to crystallographic analysis.

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Caption: Logical relationship between N-substitution and crystal properties.

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